
Fluoroacetyl chloride
Overview
Description
Fluoroacetyl chloride (CAS No. 359-06-8) is a halogenated acetyl chloride derivative with the molecular formula C₂H₂ClFO and a molecular weight of 96.49 g/mol . It is a volatile liquid with a boiling point of 71°C and is primarily used as a fluoroacetylating agent in organic synthesis, particularly in the preparation of radiopharmaceuticals and fluorinated compounds . Its synthesis involves the reaction of phosphorus pentachloride with fluoroacetic acid or fluoroacetamide, yielding a highly reactive intermediate critical for introducing fluorine into target molecules .
This compound’s toxicity is attributed to its hydrolysis product, fluoroacetic acid, a potent inhibitor of the citric acid cycle . This property necessitates stringent safety protocols during handling, including the use of corrosion-resistant personal protective equipment (PPE) and adequate ventilation .
Preparation Methods
Gas-Phase Photochemical Oxidation
This method involves the reaction of Freon (chlorofluorocarbon) with chlorine and oxygen under photochemical conditions:
Process Steps
-
- Freon is vaporized at temperatures between 90°C and 200°C and introduced into a reactor.
- Chlorine and oxygen are heated to 60°C–150°C before being introduced sequentially into the reactor.
-
- The reaction occurs under a high-pressure mercury lamp to facilitate photochemical oxidation.
- The molar ratio of Freon:chlorine:oxygen is maintained at 1:(0.05–0.35):(0.5–2.5).
-
- The reacted gas is condensed, and the target compound is separated through simple water scrubbing to remove residual hydrogen chloride, followed by alkali washing to recover unused chlorine.
Advantages
- High yield and low by-product formation.
- Simplified purification steps reduce production costs.
- Recyclability of unreacted materials enhances raw material utilization.
Reaction of Tetrafluoroethane Derivatives with Chloride Compounds
This process involves converting tetrafluoroethane derivatives into fluoroacetyl chloride using chloride compounds such as silicon tetrachloride (SiCl4), titanium tetrachloride (TiCl4), zinc chloride (ZnCl2), or aluminum chloride (AlCl3).
Process Steps
-
- A derivative of tetrafluoroethane (e.g., l-alkoxy-1,1,2,2-tetrafluoroethane) is reacted with one or more chloride compounds.
-
- The reaction can occur at room temperature, reducing energy consumption and equipment complexity.
- The process can be carried out in liquid or solid/liquid media without requiring gas-phase reactions.
-
- The reaction proceeds stepwise through intermediates, improving control over side reactions and enhancing yield.
Advantages
- Lower risk of unwanted side products like hydrofluoric acid.
- Energy-efficient due to operation at ambient temperatures.
- Flexible reaction media options.
Direct Reaction with Calcium Chloride
Another method involves reacting tetrafluoroethane derivatives directly with calcium chloride at temperatures conducive to the reaction.
Process Steps
-
- l-alkoxy-1,1,2,2-tetrafluoroethane is brought into contact with calcium chloride.
-
- The temperature is adjusted to enable the reaction effectively.
Advantages
Data Table: Comparison of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Acyl Substitution with Organocuprates (Gilman Reagents)
Fluoroacetyl chloride reacts with organocuprates (R₂CuLi) to form fluorinated ketones. The reaction proceeds via a unique mechanism involving:
-
Oxidative π-complex formation between the copper atom and the carbonyl group.
-
Chloride elimination facilitated by lithium coordination, forming a triorganocopper(III) intermediate.
-
Reductive elimination to yield the ketone product (RCOCF₂H) and an alkylcopper byproduct .
This reaction is highly selective for acid chlorides due to the Cl–Li interaction, which stabilizes the transition state. Ketones produced do not undergo further reactions with organocuprates, enabling isolation of the product .
Reactions with Amines and Alcohols
This compound undergoes acylation with nucleophiles such as amines and alcohols under mild conditions.
Acylation of Amines
Reaction with primary amines (e.g., aniline) in dichloromethane with a base (Et₃N or DMAP) produces fluoroacetamide derivatives:
For example, reaction with aniline yields N-phenylfluoroacetamide with a radiochemical yield of 21 ± 6% .
Esterification with Alcohols
Alcohols (e.g., 2-phenylethanol) react to form fluoroacetate esters:
Yields vary based on steric hindrance; for example, trans-4-tert-butylcyclohexanol gives a 16 ± 11% yield .
Mechanistic Insights and Selectivity
-
Hydrophobic interactions : The fluoroacetyl group’s hydrophobicity drives binding in enzymatic systems (e.g., FlK thioesterase) .
-
Reduced carbonyl interactions : Unlike acetyl-CoA, fluoroacetyl-CoA minimizes interactions with catalytic residues, favoring hydrolysis via entropic effects .
Preparation of [¹⁸F]this compound
-
React ethyl bromoacetate with [¹⁸F]fluoride in acetonitrile.
-
Hydrolyze with KOH to form [¹⁸F]fluoroacetate.
-
Treat with phthaloyl dichloride to generate [¹⁸F]this compound (45 ± 10% yield).
Scientific Research Applications
Applications in Organic Synthesis
Fluoroacetyl chloride serves as an important acylating agent in various organic reactions. Its applications include:
- Synthesis of Fluorinated Compounds : It is used to introduce fluorine into organic molecules, enhancing their biological activity and stability.
- Preparation of Fluorinated Amines : this compound can react with amines to produce fluorinated amides, which are valuable in pharmaceutical development.
- Formation of Fluorinated Heterocycles : The compound is utilized in synthesizing heterocyclic compounds that exhibit enhanced pharmacological properties.
Data Table: Key Reactions Involving this compound
Applications in Medicinal Chemistry
This compound is also pivotal in medicinal chemistry, particularly for developing new therapeutic agents. Its applications include:
- Radiolabeling : The compound has been employed in radiolabeling processes, specifically for the incorporation of fluorine-18 into biomolecules, which is crucial for positron emission tomography (PET) imaging. This application allows for the tracing of metabolic processes in vivo.
- Synthesis of Anticancer Agents : Research has shown that fluoroacetyl derivatives can inhibit specific enzymes involved in cancer cell metabolism, making them potential candidates for anticancer drugs .
Case Study: Radiolabeling with this compound
A study demonstrated the successful use of this compound for labeling amino acids with fluorine-18. This method allowed for the visualization of metabolic pathways in cancer cells, showcasing its utility in diagnostic imaging. The results indicated a high yield of labeled compounds under mild reaction conditions, highlighting the compound's versatility .
Mechanism of Action
Fluoroacetyl chloride can be compared with other acyl chlorides and fluorinated compounds:
Chloroacetyl Chloride: Similar in structure but contains a chlorine atom instead of a fluorine atom. It is less reactive than this compound.
Fluoroacetic Acid: The hydrolysis product of this compound. It is less reactive and is used in different applications.
Methyl Fluoroacetate: Another fluorinated compound used in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Chloroacetyl Chloride (C₂H₂Cl₂O, CAS 79-04-9)
Chloroacetyl chloride, a structural analogue with two chlorine atoms , has a molecular weight of 112.94 g/mol . Unlike fluoroacetyl chloride, it is widely used in the production of pharmaceuticals (e.g., lidocaine) and agrochemicals due to its lower cost and moderate reactivity . Its boiling point (~105–110°C) is significantly higher than this compound’s, reflecting stronger intermolecular forces from chlorine’s larger atomic size .
Toxicity : Hydrolysis yields chloroacetic acid , which is less acutely toxic than fluoroacetic acid but still corrosive and harmful upon inhalation or dermal contact .
Dichloroacetyl Chloride (C₂HCl₃O, CAS 79-36-7)
Dichloroacetyl chloride contains three chlorine atoms, increasing its molecular weight to 147.39 g/mol . It is more reactive and corrosive than mono-chlorinated derivatives, making it suitable for synthesizing herbicides and polymer intermediates.
Key Difference : The additional chlorine atom enhances electrophilicity, accelerating acylation reactions but also increasing environmental persistence and handling risks .
Bromoacetyl Chloride (C₂H₂BrClO, CAS 22118-09-8)
Bromoacetyl chloride substitutes bromine for fluorine, resulting in a molecular weight of 157.39 g/mol . Bromine’s lower electronegativity and larger atomic radius reduce reactivity compared to this compound but increase bond stability. It is employed in specialty organic syntheses, particularly where heavier halogens are required for molecular tuning.
Safety Note: Bromine’s volatility necessitates additional precautions to prevent bromide ion release, which can contaminate ecosystems .
Trithis compound (C₂ClF₃O, CAS 354-32-5)
Trithis compound, with three fluorine atoms, is highly electronegative and reactive.
Physicochemical Properties and Reactivity
Toxicological Profiles and Hydrolysis Products
- This compound : Hydrolyzes to fluoroacetic acid (LD₅₀ ~5 mg/kg in rats), a potent metabolic toxin .
- Chloroacetyl chloride : Releases chloroacetic acid (LD₅₀ ~76 mg/kg in rats), causing severe irritation but lower systemic toxicity .
- Bromoacetyl chloride : Forms bromoacetic acid , which is less studied but exhibits similar corrosivity .
Key Insight : Fluorine’s small size and high electronegativity enable this compound to penetrate biological membranes more effectively, amplifying its toxicity compared to bulkier halogenated analogues .
Biological Activity
Fluoroacetyl chloride (FAC) is a halogenated acyl chloride that has garnered attention in the field of medicinal chemistry due to its unique biological properties. This article explores the synthesis, biological activity, and potential applications of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a fluorine atom attached to an acetyl group. Its structure can be represented as follows:
This compound is known for its high reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Synthesis
This compound can be synthesized through various methods, including the reaction of acetyl chloride with fluorinating agents. The preparation typically involves controlled conditions to ensure the stability of the product due to its reactive nature .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that compounds derived from this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of this compound possess inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 3.91 to 250 µg/mL .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|---|
FAC-derivative 1 | S. aureus | 15.62 | 31.25 |
FAC-derivative 2 | E. coli | 62.5 | 125 |
FAC-derivative 3 | Pseudomonas aeruginosa | 125 | >2000 |
Cytotoxicity
While this compound shows promising antimicrobial properties, its cytotoxic effects have also been evaluated. Some studies indicate that certain derivatives exhibit low cytotoxicity towards normal cell lines, suggesting a favorable therapeutic index . The cytotoxicity profiles are crucial for assessing the safety and potential clinical applications of these compounds.
Table 2: Cytotoxicity Data of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
FAC-derivative A | HeLa | 365.28 |
FAC-derivative B | L929 | >200 |
FAC-derivative C | A549 | 50 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of several fluoroacetyl derivatives against various bacterial strains. The results indicated that compounds derived from this compound were particularly effective against multi-drug resistant strains, highlighting their potential in treating antibiotic-resistant infections .
- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of fluoroacetyl derivatives on cancer cell lines. The findings suggested that while some derivatives displayed significant cytotoxicity against cancer cells, they remained non-toxic to normal cells at lower concentrations, making them potential candidates for targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the common laboratory methods for synthesizing fluoroacetyl chloride, and what are their advantages/limitations?
this compound is typically synthesized via two primary routes:
- Method 1 : Decomposition of sodium, calcium, or barium fluoroacetate salts using sulfuric acid. This method requires isolation and drying of the intermediate salts, which introduces complexity and potential yield losses due to hygroscopicity .
- Method 2 : Direct reaction of phosphorus pentachloride (PCl₅) with fluoroacetic acid or fluoroacetamide. This approach avoids salt isolation and achieves higher purity, making it preferable for applications requiring minimal impurities (e.g., medicinal chemistry) . Limitations include the toxicity of phosphorus-based reagents and the need for stringent moisture control.
Q. What key physicochemical properties of this compound influence its reactivity in acylation reactions?
Key properties include:
- Boiling Point : 49.8°C at 760 mmHg, necessitating low-temperature handling to prevent volatilization .
- Reactivity with Water : Hydrolyzes exothermically, requiring anhydrous conditions during synthesis and storage .
- Electrophilicity : The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitutions compared to non-fluorinated analogs .
Q. How is this compound typically handled to mitigate its acute toxicity in laboratory settings?
Safety protocols include:
- Controlled Environments : Use of fume hoods with HEPA filters to prevent inhalation exposure (PAC-1 limit: 6 mg/m³) .
- Personal Protective Equipment (PPE) : Acid-resistant gloves and full-face shields to avoid dermal/ocular contact (NFPA Health Hazard Rating: 4) .
- Neutralization : Quenching residual reagent with ice-cold sodium bicarbonate to minimize hydrolysis byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound when using barium fluoroacetate as a precursor?
Optimization strategies include:
- Temperature Control : Maintaining reaction temperatures below 40°C to suppress side reactions (e.g., decarboxylation) .
- Catalyst Selection : Substituting sulfuric acid with methanesulfonic acid reduces foaming and improves phase separation during salt decomposition .
- Purification : Distillation under reduced pressure (e.g., 20 mmHg) enhances purity by removing residual fluoroacetic acid .
Q. What analytical techniques are recommended for detecting and quantifying trace impurities in this compound synthesized via phosphorus oxychloride routes?
Advanced characterization methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile impurities like unreacted fluoroacetamide or phosphorus oxychloride .
- ¹⁹F NMR Spectroscopy : Detects fluorinated byproducts (e.g., fluoroacetic anhydride) at ppm-level sensitivity .
- Karl Fischer Titration : Quantifies water content to ensure compliance with anhydrous storage standards (<0.1% w/w) .
Properties
IUPAC Name |
2-fluoroacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClFO/c3-2(5)1-4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHDTYQJAQDBIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClFO | |
Record name | FLUOROACETYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059885 | |
Record name | Fluoroacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluoroacetyl chloride is a liquid. (EPA, 1998), Liquid; [CAMEO] Clear liquid; [MSDSonline] | |
Record name | FLUOROACETYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Fluoroacetyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5349 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
359-06-8 | |
Record name | FLUOROACETYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Fluoroacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoroacetyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl chloride, 2-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fluoroacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluoroacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOROACETYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CQX1ANG4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLUOROACETYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6327 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.